molecular formula C16H15FN4O3 B2454353 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380077-45-0

4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2454353
CAS RN: 2380077-45-0
M. Wt: 330.319
InChI Key: UIYHDEBTRIMCOM-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects through the inhibition of certain enzymes involved in cell proliferation. Additionally, its neuroprotective effects may be due to its ability to modulate certain signaling pathways involved in neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. Additionally, its ability to induce apoptosis in cancer cells can be useful in drug discovery and development. However, one limitation is the lack of understanding of its exact mechanism of action, which can hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One direction is to further investigate its mechanism of action, which can aid in the development of more effective therapeutic agents. Additionally, more studies are needed to determine its safety and efficacy in vivo. Finally, its potential use in combination with other drugs for the treatment of cancer and neurological disorders should be explored.

Synthesis Methods

The synthesis of 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 4-(chloromethyl)-5-fluoropyridine-3-carboxylic acid followed by the addition of piperazine in the presence of a base. The product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a therapeutic agent for neurological disorders, as it has shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

4-(5-fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3/c1-24-14-7-13(2-3-19-14)21-5-4-20(10-15(21)22)16(23)11-6-12(17)9-18-8-11/h2-3,6-9H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYHDEBTRIMCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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